molecular formula C9H7N2NaO2S B6274139 sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate CAS No. 1007185-72-9

sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate

Cat. No.: B6274139
CAS No.: 1007185-72-9
M. Wt: 230.2
InChI Key:
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Description

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate is a chemical compound with the molecular formula C9H8N2O2SNa. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzothiazole ring, which is a sulfur-containing heterocycle, fused to an amino acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate typically involves the condensation of 2-aminobenzenethiol with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through crystallization or chromatography techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with similar structural features but lacking the amino acetate group.

    2-Aminobenzothiazole: Contains an amino group directly attached to the benzothiazole ring.

    Sodium 2-(1,3-benzothiazol-2-yl)acetate: Similar to the target compound but without the amino group.

Uniqueness

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate is unique due to the presence of both the benzothiazole ring and the amino acetate group, which confer distinct chemical and biological properties.

Properties

CAS No.

1007185-72-9

Molecular Formula

C9H7N2NaO2S

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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